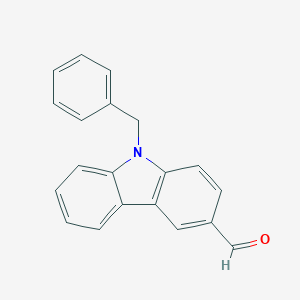![molecular formula C22H20N4O4 B160741 (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione CAS No. 136004-14-3](/img/structure/B160741.png)
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, also known as BHIM, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BHIM is a derivative of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. BHIM has been shown to possess unique biochemical and physiological properties that make it a valuable tool for studying the mechanisms of various biological processes.
Wirkmechanismus
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione acts as a potent agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to increase the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which can lead to changes in mood, cognition, and behavior.
Biochemische Und Physiologische Effekte
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been shown to have a wide range of biochemical and physiological effects, including increased serotonin release, enhanced cognitive function, and improved immune function. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been shown to have potential therapeutic applications in the treatment of various psychiatric and neurological disorders, such as depression, anxiety, and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione in lab experiments is its high potency and selectivity for serotonin receptors. This allows researchers to study the effects of serotonin on various biological processes with a high degree of precision. However, one of the limitations of using (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione is its potential for off-target effects, which can lead to unwanted side effects and confounding results.
Zukünftige Richtungen
There are several future directions for research on (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione, including studies on its potential therapeutic applications in the treatment of various psychiatric and neurological disorders. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione may also be useful in the development of new drugs that target serotonin receptors with greater specificity and efficacy. Additionally, further research is needed to better understand the mechanisms of action of (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione and its potential effects on various biological processes.
Synthesemethoden
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione can be synthesized using a variety of methods, but the most common approach involves the reaction of serotonin with piperazine-2,5-dione in the presence of a catalyst. The resulting compound is then purified using chromatography techniques to obtain pure (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has been used in various scientific research applications, including studies on the mechanisms of neurotransmitter release, receptor binding, and signal transduction. (3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione has also been used to study the effects of serotonin on various physiological processes, such as blood pressure regulation, gastrointestinal motility, and immune function.
Eigenschaften
CAS-Nummer |
136004-14-3 |
|---|---|
Produktname |
(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione |
Molekularformel |
C22H20N4O4 |
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(3S,6S)-3,6-bis[(5-hydroxy-1H-indol-3-yl)methyl]piperazine-2,5-dione |
InChI |
InChI=1S/C22H20N4O4/c27-13-1-3-17-15(7-13)11(9-23-17)5-19-21(29)26-20(22(30)25-19)6-12-10-24-18-4-2-14(28)8-16(12)18/h1-4,7-10,19-20,23-24,27-28H,5-6H2,(H,25,30)(H,26,29)/t19-,20-/m0/s1 |
InChI-Schlüssel |
HASWNCHYBAFUSB-PMACEKPBSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@H]3C(=O)N[C@H](C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC3C(=O)NC(C(=O)N3)CC4=CNC5=C4C=C(C=C5)O |
Synonyme |
CHT-CHT cyclo(5(OH)-Trp-5(OH)-Trp) cyclo(5-hydroxytryptophyl-5-hydroxytryptophyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





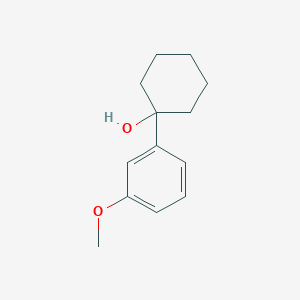
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
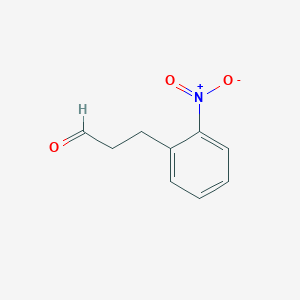

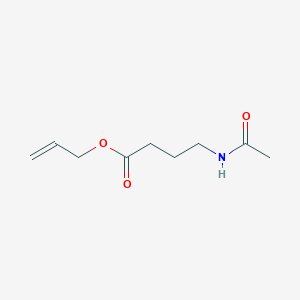


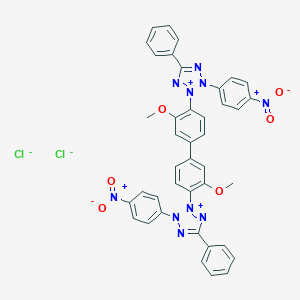
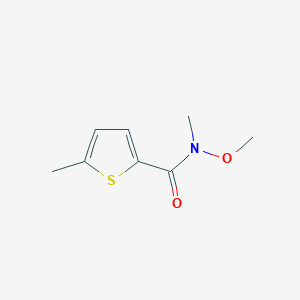

![[4-[(2-Hydroxytetradecyl)oxy]phenyl]phenyliodonium hexafluoroantimonate](/img/structure/B160686.png)
